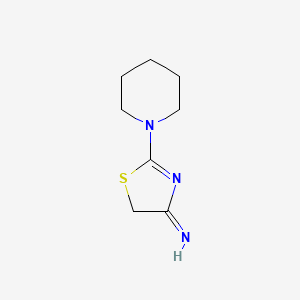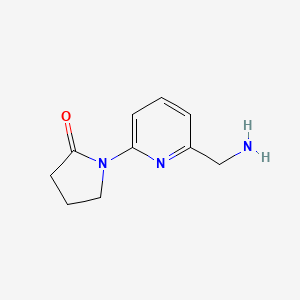![molecular formula C12H16BrN3O3 B8511536 5-Bromo-2-[4-(2-hydroxyethyl)-1-piperazinyl]-3-pyridinecarboxylic acid](/img/structure/B8511536.png)
5-Bromo-2-[4-(2-hydroxyethyl)-1-piperazinyl]-3-pyridinecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-2-[4-(2-hydroxyethyl)-1-piperazinyl]-3-pyridinecarboxylic acid is a complex organic compound that belongs to the class of nicotinic acids This compound is characterized by the presence of a bromine atom at the 5th position of the nicotinic acid ring, a piperazine ring substituted with a hydroxyethyl group, and a carboxylic acid functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-[4-(2-hydroxyethyl)-1-piperazinyl]-3-pyridinecarboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of 2-chloronicotinic acid, followed by the introduction of the piperazine ring through nucleophilic substitution. The hydroxyethyl group is then introduced via alkylation of the piperazine nitrogen. The final product is obtained after purification and characterization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
化学反应分析
Types of Reactions
5-Bromo-2-[4-(2-hydroxyethyl)-1-piperazinyl]-3-pyridinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The bromine atom can be reduced to a hydrogen atom under specific conditions.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
Oxidation: Formation of 2-[4-(2-oxoethyl)-piperazin-1-yl]-nicotinic acid.
Reduction: Formation of 2-[4-(2-hydroxy-ethyl)-piperazin-1-yl]-nicotinic acid without the bromine atom.
Substitution: Formation of various substituted nicotinic acids depending on the nucleophile used.
科学研究应用
5-Bromo-2-[4-(2-hydroxyethyl)-1-piperazinyl]-3-pyridinecarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 5-Bromo-2-[4-(2-hydroxyethyl)-1-piperazinyl]-3-pyridinecarboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects .
相似化合物的比较
Similar Compounds
2-Chloronicotinic acid: Similar structure but with a chlorine atom instead of bromine.
4-(2-Hydroxyethyl)piperazine: Contains the piperazine ring with a hydroxyethyl group but lacks the nicotinic acid moiety.
Nicotinic acid: The parent compound without the bromine and piperazine substitutions.
Uniqueness
5-Bromo-2-[4-(2-hydroxyethyl)-1-piperazinyl]-3-pyridinecarboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom, hydroxyethyl-piperazine moiety, and nicotinic acid ring makes it a versatile compound for various applications .
属性
分子式 |
C12H16BrN3O3 |
|---|---|
分子量 |
330.18 g/mol |
IUPAC 名称 |
5-bromo-2-[4-(2-hydroxyethyl)piperazin-1-yl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H16BrN3O3/c13-9-7-10(12(18)19)11(14-8-9)16-3-1-15(2-4-16)5-6-17/h7-8,17H,1-6H2,(H,18,19) |
InChI 键 |
RYCCHSSECAOBIM-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1CCO)C2=C(C=C(C=N2)Br)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


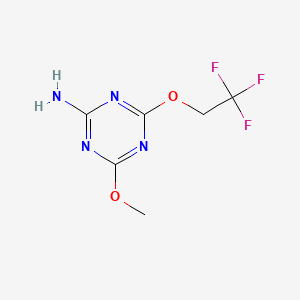
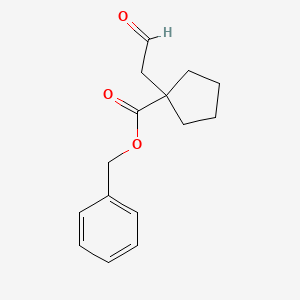
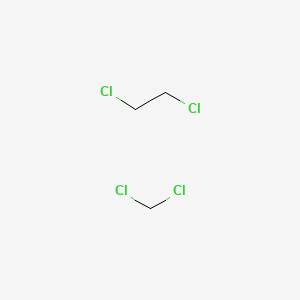
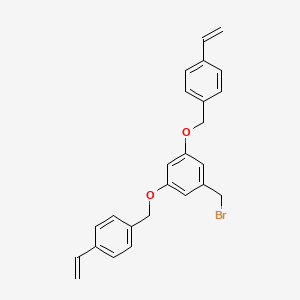
![4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]aniline](/img/structure/B8511497.png)
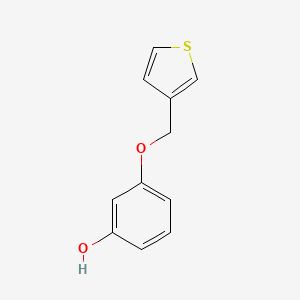
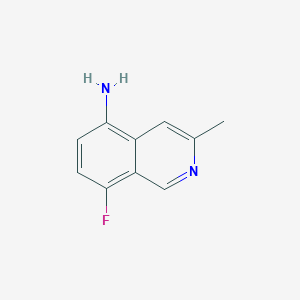
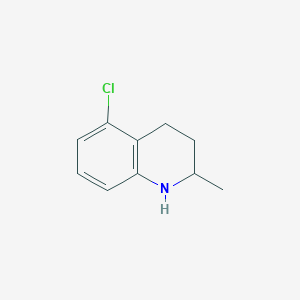
![6-Methoxy-2-[4-(2-phenylethenyl)phenyl]-1-benzofuran](/img/structure/B8511521.png)
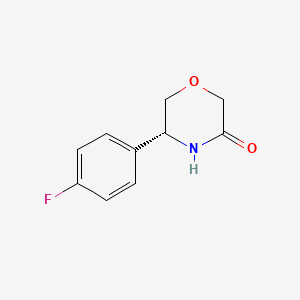
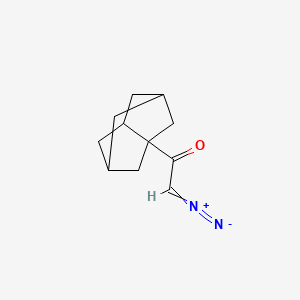
![(2-Chlorophenyl){2-[(3-nitropyridin-2-yl)amino]phenyl}methanone](/img/structure/B8511552.png)
